![molecular formula C23H19FN2O2 B2917558 3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole CAS No. 314257-91-5](/img/structure/B2917558.png)
3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, reactivity, etc .Scientific Research Applications
Antiviral Activity
Indole derivatives have been studied for their antiviral properties. Compounds similar to the one have shown inhibitory activity against influenza A and other viruses . The presence of the nitroethyl group may enhance the compound’s ability to interact with viral proteins, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indole scaffold is known to possess anti-inflammatory activities. The specific substitution pattern of the compound, including the fluorophenyl and nitroethyl groups, could be explored for its effects on inflammatory pathways, offering insights into new anti-inflammatory therapies .
Anticancer Potential
Indole derivatives have been reported to exhibit anticancer activities. The electron-withdrawing fluorine atom and the nitro group in the compound’s structure could interact with cancer cell receptors or enzymes, making it a candidate for cancer research and drug design .
Antimicrobial and Antifungal Applications
The structural complexity of indole derivatives lends them to be potent antimicrobial and antifungal agents. The compound could be synthesized and tested against a range of bacterial and fungal strains to assess its efficacy in this field.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone that regulates growth. The compound being analyzed could potentially mimic or inhibit the action of natural indole compounds in plants, leading to applications in agriculture and horticulture .
Neuropharmacological Effects
Indoles are key structures in many neuroactive substances. The compound’s interaction with neurotransmitter receptors or its influence on the central nervous system could be valuable in the development of new treatments for neurological disorders .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2/c1-25-21-10-6-5-9-19(21)22(23(25)17-7-3-2-4-8-17)20(15-26(27)28)16-11-13-18(24)14-12-16/h2-14,20H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTFJIXGUHXGOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(4-fluorophenyl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.